

In-Depth Technical Guide: Boc-NH-ethyl-SS-propionic Acid in Bioconjugation

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Compound of Interest

Compound Name: *Boc-NH-ethyl-SS-propionic acid*

Cat. No.: *B606311*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Boc-NH-ethyl-SS-propionic acid**, a heterobifunctional and cleavable linker commonly utilized in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.^{[1][2]} This document details its physicochemical properties, provides experimental protocols for its use, and illustrates a typical workflow for its application in bioconjugation.

Core Properties of Boc-NH-ethyl-SS-propionic Acid

Boc-NH-ethyl-SS-propionic acid is a versatile chemical tool designed for the precise and controlled linkage of biomolecules. Its structure incorporates a Boc-protected amine, a cleavable disulfide bond, and a terminal carboxylic acid, each serving a distinct purpose in the construction of complex bioconjugates.

Data Presentation: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C10H19NO4S2	[3]
Molecular Weight	281.4 g/mol	[3][4]
CAS Number	485800-27-9	[3]
Appearance	White to off-white solid	[5]
Purity	≥95%	[1]
Solubility	Soluble in DMSO, DCM, DMF	[3]
Storage	-20°C	[3]

Experimental Protocols

The utility of **Boc-NH-ethyl-SS-propionic acid** lies in the sequential and specific reactions of its functional groups. The following protocols outline the key experimental procedures for its use in the synthesis of an antibody-drug conjugate.

Activation of the Carboxylic Acid Group

The terminal carboxylic acid of **Boc-NH-ethyl-SS-propionic acid** can be activated to form a reactive ester, typically an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on a payload molecule (e.g., a cytotoxic drug) to form a stable amide bond.[6][7] This reaction is commonly mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[8]

Materials:

- **Boc-NH-ethyl-SS-propionic acid**
- Amine-containing payload
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)

- Activation Buffer: 0.1 M MES, pH 4.5-6.0[6]
- Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
- Anhydrous DMSO or DMF

Procedure:

- Dissolve **Boc-NH-ethyl-SS-propionic acid** in anhydrous DMSO or DMF to a stock concentration of 10 mM.
- Dissolve the amine-containing payload in the Conjugation Buffer.
- In a separate tube, add the desired molar equivalent of the **Boc-NH-ethyl-SS-propionic acid** stock solution to the Activation Buffer.
- Immediately before activation, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.
- Add a 1.2 to 1.5-fold molar excess of EDC and sulfo-NHS to the linker solution.[9]
- Incubate the mixture for 15-30 minutes at room temperature to form the reactive sulfo-NHS ester.[9]
- Immediately add the activated linker solution to the dissolved payload.
- Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Purify the resulting Boc-protected drug-linker conjugate using an appropriate chromatographic method, such as reverse-phase HPLC.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is stable under a variety of conditions but can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield a primary amine.[3][4]

Materials:

- Boc-protected drug-linker conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Cold diethyl ether (for precipitation)

Procedure:

- Dissolve the Boc-protected drug-linker conjugate in anhydrous DCM.
- Cool the solution to 0°C in an ice bath.
- Slowly add an equal volume of TFA to the solution (typically a 1:1 v/v mixture of TFA:DCM).
[3]
- Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, remove the TFA and DCM under reduced pressure.
- To isolate the deprotected amine salt, precipitate the product by adding cold diethyl ether.
- Collect the precipitate by filtration or centrifugation.
- Wash the product with cold diethyl ether and dry under vacuum.

Conjugation to a Thiol-Containing Biomolecule

The primary amine revealed after Boc deprotection can be further modified, for instance, by reacting it with a maleimide-containing crosslinker to enable conjugation to thiol groups on a biomolecule, such as a reduced antibody. The disulfide bond within the linker itself provides a cleavable linkage.

Note: For simplicity, the following protocol describes the cleavage of the disulfide bond, a key feature of this linker class. In a typical ADC synthesis, the deprotected amine would be further

functionalized before conjugation.

Cleavage of the Disulfide Bond

The disulfide bond is stable in systemic circulation but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher. [10] This allows for the targeted release of the payload inside the target cells.

Materials:

- Disulfide-linked bioconjugate
- Glutathione (GSH) or Dithiothreitol (DTT)
- Reaction Buffer: PBS, pH 7.4

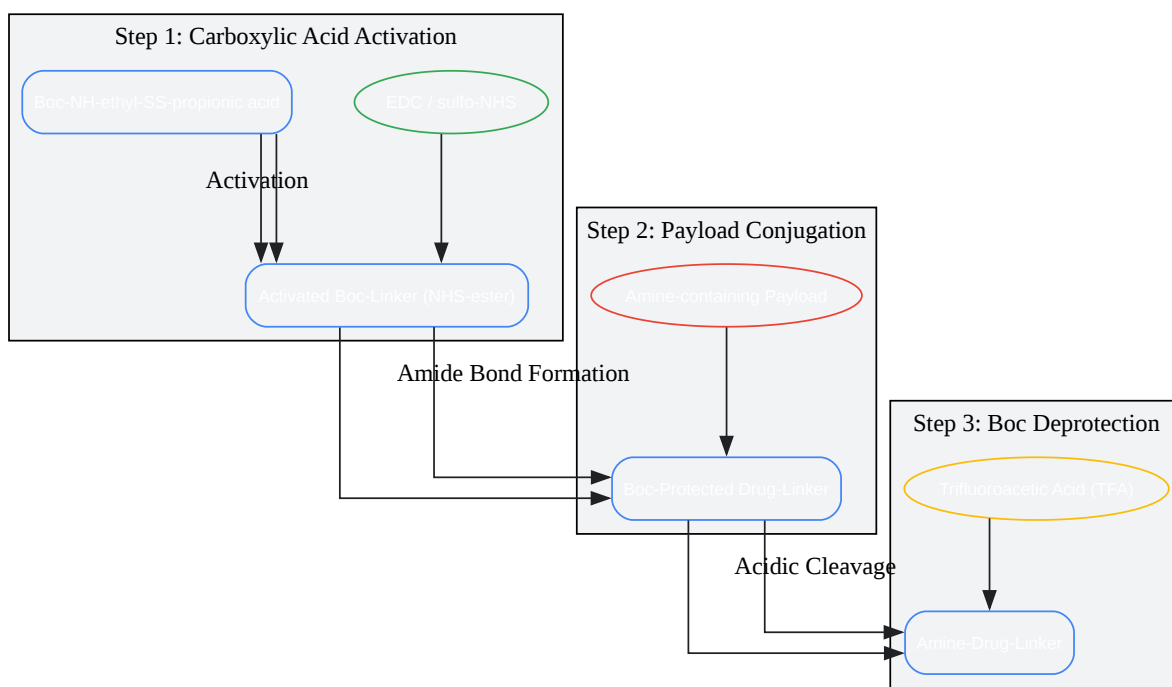
Procedure:

- Dissolve the disulfide-linked bioconjugate in the Reaction Buffer.
- Add a molar excess of the reducing agent (e.g., 1-10 mM GSH). [10]
- Incubate the reaction mixture at 37°C.
- Monitor the cleavage of the disulfide bond and the release of the payload over time using analytical techniques such as HPLC or LC-MS.

Mandatory Visualizations

Workflow for the Synthesis of a Drug-Linker Conjugate

The following diagram illustrates the key steps in preparing a drug-linker conjugate using **Boc-NH-ethyl-SS-propionic acid**, ready for subsequent conjugation to a biomolecule.

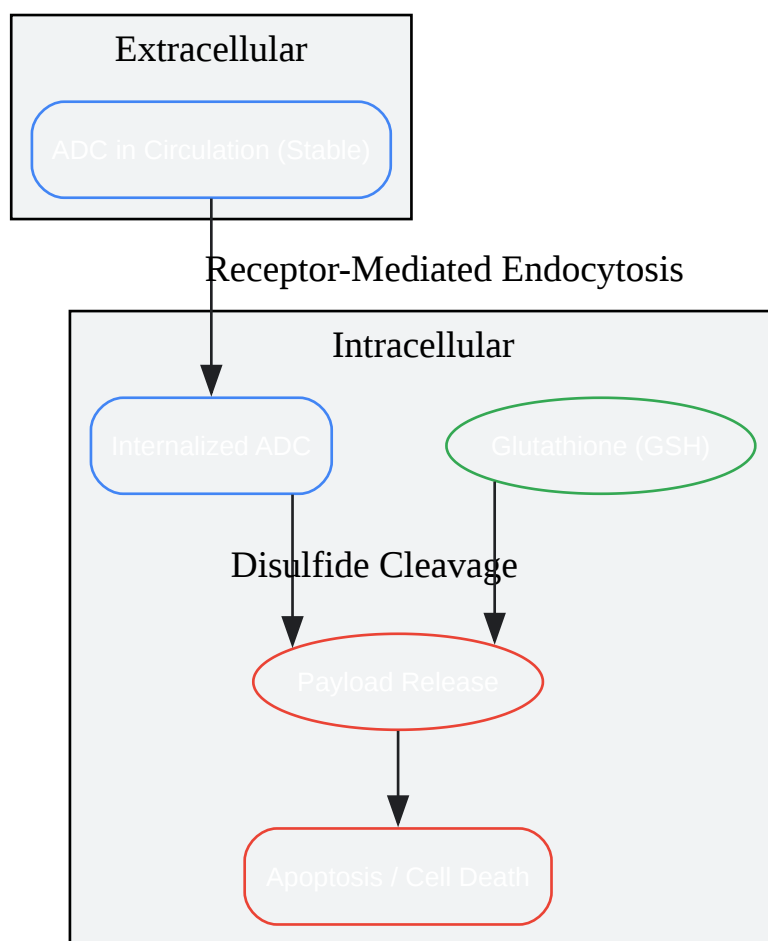


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Caption: Workflow for Drug-Linker Synthesis.

Signaling Pathway for Intracellular Drug Release

This diagram illustrates the mechanism of action for an ADC utilizing a disulfide linker, leading to the release of the cytotoxic payload within a target cell.



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Caption: Intracellular Drug Release Mechanism.

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